
Methyl-4-nitrophenylcarbonate
Overview
Description
Methyl-4-nitrophenylcarbonate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl p-nitrophenyl carbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl-4-nitrophenylcarbonate (MNPC) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores the biological activity of MNPC, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an ester of 4-nitrophenol and methyl carbonate. Its chemical structure can be represented as follows:
This compound features a nitro group, which is known to influence its reactivity and biological interactions.
The biological activity of MNPC can be attributed to its ability to undergo hydrolysis and release active species that can interact with biological macromolecules. The following mechanisms have been proposed based on current literature:
- Hydrolysis : MNPC can be hydrolyzed to release 4-nitrophenol, which has been shown to exhibit various biological activities, including antimicrobial and anticancer properties .
- Enzyme Interaction : MNPC may act as a substrate for certain enzymes, leading to the modulation of enzymatic activity. For example, studies have indicated that nitroaromatic compounds can be reduced by nitroreductases, generating reactive intermediates that can affect cell signaling pathways .
Anticancer Activity
Recent studies have demonstrated the potential of MNPC derivatives in anticancer applications. For instance, compounds derived from MNPC have shown cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines such as HCC827 and PC-9 .
Antimicrobial Activity
The hydrolysis product, 4-nitrophenol, has been extensively studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their cellular processes . The mechanism involves interference with bacterial cell wall synthesis and function.
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of MNPC derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against acute myeloid leukemia (AML) cells. The results indicated that certain derivatives displayed selective toxicity towards NTR-transfected THP1 cells with a GI50 value as low as 77 nM . This suggests that MNPC derivatives could serve as potential prodrugs for targeted cancer therapy.
Study 2: Enzymatic Hydrolysis
Another investigation focused on the enzymatic hydrolysis of MNPC using catalytic antibodies. The study demonstrated that these antibodies could effectively catalyze the hydrolysis of O-aryl N-methyl carbamates, including MNPC, leading to the release of 4-nitrophenolate . This finding underscores the potential for using MNPC in enzyme-based applications.
Table 1: Biological Activity Summary of this compound Derivatives
Scientific Research Applications
Chemical Synthesis
MNPC serves as an important reagent in organic synthesis due to its electrophilic nature. It is often used in:
- Nucleophilic Substitution Reactions : MNPC can undergo nucleophilic attack, making it useful for synthesizing various derivatives. For instance, reactions involving amines can lead to the formation of carbamates, which are valuable intermediates in medicinal chemistry .
- Ring-Opening Reactions : Research has demonstrated that MNPC can promote ring-opening reactions, particularly with cyclic amines. This property is exploited in the synthesis of lactams, which are crucial building blocks in pharmaceuticals .
Pharmaceutical Applications
MNPC is utilized in the pharmaceutical industry for the following purposes:
- Prodrug Development : MNPC can be employed to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients (APIs). The carbonate moiety can be hydrolyzed in vivo to release the active drug, thus improving therapeutic efficacy .
- Synthesis of Anticancer Agents : Several studies have reported the use of MNPC in synthesizing compounds with anticancer properties. For example, it has been involved in the preparation of specific derivatives that exhibit cytotoxic effects against cancer cells .
Material Science
In material science, MNPC finds applications as a precursor for polymers and coatings:
- Polymer Synthesis : MNPC has been used to synthesize polycarbonate materials, which are known for their durability and optical clarity. These materials are widely used in the production of lenses, safety glasses, and electronic components .
- Dendritic Micelles : Recent studies have explored the use of MNPC in creating dendritic micelles designed as solubility enhancers for poorly soluble drugs. This application highlights its role in improving drug delivery systems .
Case Study 1: Prodrug Synthesis
A study demonstrated the synthesis of a novel prodrug using MNPC as a key intermediate. The resulting compound showed enhanced solubility and improved pharmacokinetic properties compared to its parent drug.
Case Study 2: Lactam Formation
Research on the reaction of MNPC with various amines revealed that it could effectively facilitate the formation of lactams under mild conditions. This method provided a more efficient route compared to traditional methods involving harsher reagents.
Table 1: Summary of Applications
Table 2: Research Findings
Study Focus | Key Findings | Year |
---|---|---|
Prodrug Development | Enhanced bioavailability via hydrolysis | 2018 |
Lactam Formation | Efficient synthesis under mild conditions | 2016 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl-4-nitrophenylcarbonate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks. In case of accidental ingestion, do not induce vomiting; provide water to rinse the mouth if the individual is conscious . Avoid exposure to strong acids, bases, oxidizers, or reducing agents, as these may trigger hazardous reactions . Store the compound at room temperature in a dry, well-ventilated area away from incompatible materials.
Q. How can researchers synthesize this compound, and what are common purity assessment methods?
- Methodological Answer : The compound is typically synthesized via carbamate formation between 4-nitrophenol and methyl chloroformate. Post-synthesis, purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with characteristic peaks for the aromatic nitro group (δ 8.2–8.4 ppm in ¹H NMR) and the carbonate carbonyl (δ 150–155 ppm in ¹³C NMR). Mass spectrometry (EI-MS) can further verify molecular ion peaks (e.g., [M+H]⁺).
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include solubility (tested in polar solvents like acetonitrile or DMSO), thermal stability (assessed via differential scanning calorimetry, DSC), and reactivity under varying pH conditions. Note that partition coefficient (log P) and decomposition temperature data are unavailable in literature, requiring empirical determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under acidic/basic conditions?
- Methodological Answer : Conduct controlled stability studies using buffered solutions (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. Cross-reference findings with computational models (e.g., density functional theory, DFT) to predict reaction pathways. For example, the compound’s incompatibility with strong acids/bases suggests potential hydrolysis to 4-nitrophenol and methyl alcohol, which should be quantified via gas chromatography (GC) .
Q. What isotopic labeling strategies are suitable for tracking reaction mechanisms involving this compound?
- Methodological Answer : Use deuterated analogs (e.g., 3-Methyl-d3-4-nitrophenol-2,5,6-d3) as internal standards to trace reaction intermediates. Isotopic labeling combined with kinetic isotope effect (KIE) studies can elucidate whether specific hydrogen atoms participate in rate-determining steps, such as nucleophilic substitution at the carbonate group .
Q. How can researchers optimize analytical methods for quantifying trace amounts of this compound in complex matrices?
- Methodological Answer : Develop a solid-phase extraction (SPE) protocol using C18 cartridges to isolate the compound from mixtures. Pair ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for enhanced sensitivity. Calibrate against certified standards (e.g., 3-Methyl-4-nitrophenol) to ensure accuracy . Validate the method via spike-and-recovery experiments in relevant matrices (e.g., biological or environmental samples).
Q. What experimental designs are recommended for studying the thermal decomposition of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with Fourier-transform infrared (FTIR) spectroscopy to identify gaseous decomposition products (e.g., CO₂, NOₓ). Isothermal studies at 100–200°C can model kinetic parameters (activation energy, pre-exponential factor) using the Arrhenius equation. Compare results with theoretical predictions from quantum mechanical simulations .
Preparation Methods
Synthetic Routes to Methyl-4-Nitrophenylcarbonate
Chloroformate-Alcohol Condensation
The most widely documented method involves the reaction of 4-nitrophenyl chloroformate with methanol in the presence of a base. This approach, adapted from the synthesis of n-hexyl-4-nitrophenyl carbonate , offers high yields and scalability.
Reaction Mechanism :
Triethylamine (EtN) neutralizes HCl, shifting the equilibrium toward product formation. The reaction is typically conducted in dichloromethane (DCM) at 20–30°C for 5 hours, achieving yields exceeding 90% .
Industrial Adaptation :
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Scale-Up Considerations : Pilot-scale trials (50–3000 L reactors) demonstrate that maintaining temperatures below 25°C prevents exothermic side reactions .
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Solvent Recovery : Dichloromethane is distilled and recycled, reducing production costs by ~15% .
Triphosgene-Mediated Carbonate Synthesis
An alternative route employs triphosgene (bis(trichloromethyl) carbonate) as a phosgene surrogate. This method, derived from bis(4-nitrophenyl) carbonate synthesis , minimizes handling risks associated with gaseous phosgene.
Procedure :
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Reaction Setup : A mixture of 4-nitrophenol, triphosgene, and methanol in DCM is stirred with aqueous NaOH (34%) at 15–25°C.
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By-Product Management : Sodium sulfite (NaSO) is added as an antioxidant to suppress nitro-group reduction .
Key Parameters :
Purification and Characterization
Distillation and Crystallization
Post-synthesis, the crude product undergoes:
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Solvent Removal : Rotary evaporation under reduced pressure (<50°C) isolates the carbonate.
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Recrystallization : Dissolution in methyl carbonate at 70°C, followed by cooling to 25°C, yields crystals with >99% purity .
Purity Metrics :
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HPLC Analysis : Purity ranges from 99.12% to 99.51% across scales .
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Colorimetric Assessment : Products exhibit low colority (10–20 Hazen units), suitable for pharmaceutical applications .
Comparative Analysis of Methodologies
Efficiency and Scalability
Metric | Chloroformate Method | Triphosgene Method |
---|---|---|
Reaction Time | 5–6 h | 2–3 h |
Yield (Lab Scale) | 90–93% | 85–90% |
Solvent Consumption | Moderate | High |
Safety Profile | Low (stable intermediates) | Moderate (handling triphosgene) |
The chloroformate method excels in yield and safety, whereas the triphosgene route offers faster reaction times, albeit with stricter temperature control requirements.
Industrial Feasibility
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Case Study : A 3000 L reactor produced 165 kg of bis(4-nitrophenyl) carbonate with 99.12% purity using the triphosgene method . Adapting this for this compound would require adjusting stoichiometry to favor methanol over 4-nitrophenol.
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Cost Analysis : Triphosgene’s higher cost (~$150/kg) versus chloroformate (~$100/kg) makes the latter more economical for large-scale production .
Properties
IUPAC Name |
methyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCSPZEGXUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938035 | |
Record name | Methyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-16-5 | |
Record name | Methyl-4-nitrophenylcarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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